![molecular formula C13H11FN2O4S B2671371 3-[2-(4-Fluorosulfonyloxyanilino)-2-oxoethyl]pyridine CAS No. 2411298-02-5](/img/structure/B2671371.png)

3-[2-(4-Fluorosulfonyloxyanilino)-2-oxoethyl]pyridine

カタログ番号 B2671371

CAS番号:

2411298-02-5

分子量: 310.3

InChIキー: XTLGXVLXKFZPBP-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

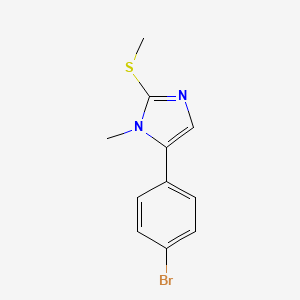

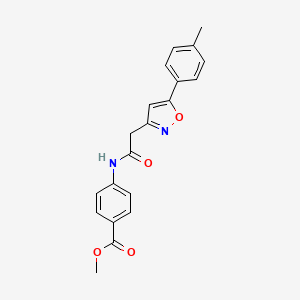

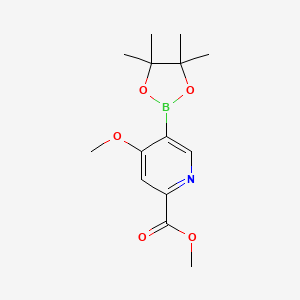

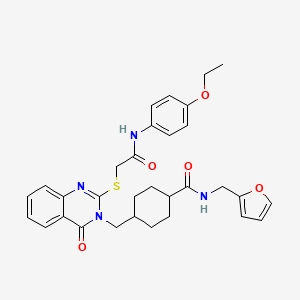

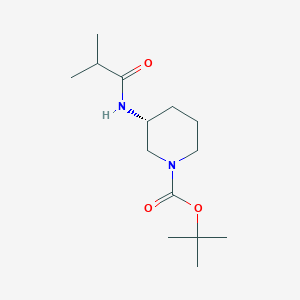

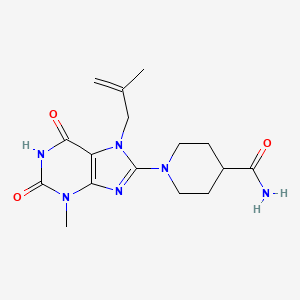

“3-[2-(4-Fluorosulfonyloxyanilino)-2-oxoethyl]pyridine” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrrole . The compound also contains a fluorosulfonyloxyanilino group and an oxoethyl group attached to the pyridine ring.

Molecular Structure Analysis

The molecular structure of “3-[2-(4-Fluorosulfonyloxyanilino)-2-oxoethyl]pyridine” can be analyzed using various computational methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods . These methods can provide insights into the molecular electrostatic potential, frontier orbital gap, and UV-visible spectrum of the compound .Chemical Reactions Analysis

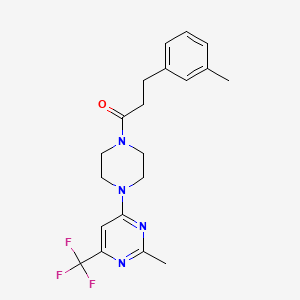

The chemical reactions involving “3-[2-(4-Fluorosulfonyloxyanilino)-2-oxoethyl]pyridine” can be complex and varied. Pyridine derivatives are known to undergo a variety of reactions, including reactions with water to form carboxylic acids, reactions with alcohols to form esters, and reactions with amines to form amides .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-[2-(4-Fluorosulfonyloxyanilino)-2-oxoethyl]pyridine” can be predicted based on its molecular structure and the properties of similar compounds. For instance, pyridine is a pale yellow to pale brown crystalline powder that is readily soluble in methanol, ethanol, and hot water .科学的研究の応用

Synthesis and Molecular Interactions

- A study by Koren et al. (1998) elaborates on the synthesis of pyridine-modified analogues, exploring their affinity for nicotinic acetylcholine receptors (nAChRs), which could be pivotal in developing pharmacological probes and potential medications for neurological conditions [Koren et al., 1998].

- Research by Doll et al. (1999) investigates 2-fluoro derivatives of pyridine ethers as selective ligands for the alpha4beta2 nicotinic acetylcholine receptor subtype, highlighting their application in brain imaging and study of central nAChRs via positron emission tomography (PET) [Doll et al., 1999].

- Stavber and Zupan (1990) discuss the reactions of caesium fluoroxysulphate with pyridine, leading to various products based on the solvent used, which contributes to the understanding of fluorine chemistry and its applications in synthesizing complex fluorinated compounds [Stavber & Zupan, 1990].

Optical and Magnetic Properties

- Pająk et al. (2000) synthesized pyridinium fluorosulfonate and studied its ferroelectric properties, offering insights into the development of new materials with potential applications in data storage and electronic devices [Pająk et al., 2000].

- Constable et al. (2014) reported on iridium(III) complexes containing sulfanyl- or sulfone-functionalized cyclometallating 2-phenylpyridine ligands, demonstrating green-emitting properties. These findings could be instrumental in developing new photoluminescent materials for OLEDs and other light-emitting applications [Constable et al., 2014].

Environmental and Analytical Applications

- Research on the degradation of pyridine in drinking water by dielectric barrier discharge, as investigated by Li et al. (2017), demonstrates an effective method for treating water contaminated with nitrogen heterocyclic compounds, contributing to environmental protection and public health [Li et al., 2017].

- Maity et al. (2010) synthesized a pyrrolidine constrained bipyridyl-dansyl click fluoroionophore, serving as a selective chemosensor for Al(3+), illustrating its application in detecting and quantifying metal ions in various environments, including living cells [Maity & Govindaraju, 2010].

特性

IUPAC Name |

3-[2-(4-fluorosulfonyloxyanilino)-2-oxoethyl]pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN2O4S/c14-21(18,19)20-12-5-3-11(4-6-12)16-13(17)8-10-2-1-7-15-9-10/h1-7,9H,8H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTLGXVLXKFZPBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CC(=O)NC2=CC=C(C=C2)OS(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[2-(Pyridin-3-yl)acetamido]phenyl sulfurofluoridate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![5-chloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-6-hydroxynicotinamide](/img/structure/B2671288.png)

![1-[2-(4-Fluorophenoxy)ethyl]-5-methyl-1H-1,2,3-triazol-4-amine](/img/structure/B2671290.png)

![4-(2,4-Dichlorophenyl)sulfanyl-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2671291.png)

![9-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B2671297.png)

![N-benzyl-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2671298.png)

![(7-methoxybenzofuran-2-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2671303.png)

![3-((2-((3,4-dimethylphenyl)amino)-2-oxoethyl)thio)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2671311.png)